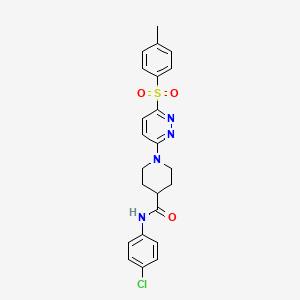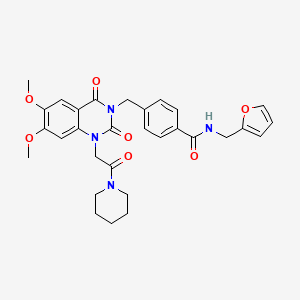![molecular formula C19H17N5S B11438783 9-(3-methylphenyl)-2-[(3-methylphenyl)amino]-9H-purine-8-thiol](/img/structure/B11438783.png)
9-(3-methylphenyl)-2-[(3-methylphenyl)amino]-9H-purine-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-methylphenyl)-2-[(3-methylphenyl)amino]-9H-purine-8-thiol: is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with 3-methylphenyl groups and an amino group. The thiol group at the 8th position of the purine ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methylphenyl)-2-[(3-methylphenyl)amino]-9H-purine-8-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution with 3-Methylphenyl Groups:
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 9-(3-methylphenyl)-2-[(3-methylphenyl)amino]-9H-purine-8-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Reduced Purine Derivatives: Formed from the reduction of the purine ring.
Substituted Derivatives: Formed from substitution reactions involving the amino and thiol groups.
Scientific Research Applications
Chemistry
In chemistry, 9-(3-methylphenyl)-2-[(3-methylphenyl)amino]-9H-purine-8-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in redox reactions makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural similarity to purine nucleotides suggests that it may interact with cellular pathways involved in DNA and RNA synthesis, making it a potential candidate for anticancer and antiviral drugs.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it a candidate for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of 9-(3-methylphenyl)-2-[(3-methylphenyl)amino]-9H-purine-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and participate in redox reactions, affecting the activity of enzymes involved in cellular metabolism. Its structural similarity to purine nucleotides allows it to interfere with nucleic acid synthesis, potentially inhibiting the replication of viruses and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-methylphenyl)-2-[(2-methylphenyl)amino]-9H-purine-8-thiol
- 9-(4-methylphenyl)-2-[(4-methylphenyl)amino]-9H-purine-8-thiol
- 9-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-9H-purine-8-thiol
Uniqueness
The uniqueness of 9-(3-methylphenyl)-2-[(3-methylphenyl)amino]-9H-purine-8-thiol lies in its specific substitution pattern and the presence of the thiol group. This combination of structural features imparts unique chemical and biological properties, making it distinct from other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications highlight its significance in scientific research.
Properties
Molecular Formula |
C19H17N5S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(3-methylanilino)-9-(3-methylphenyl)-7H-purine-8-thione |
InChI |
InChI=1S/C19H17N5S/c1-12-5-3-7-14(9-12)21-18-20-11-16-17(23-18)24(19(25)22-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H,22,25)(H,20,21,23) |
InChI Key |
MFECBLHNNQJLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C3C(=N2)N(C(=S)N3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11438700.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11438702.png)
![N-(3,5-dimethoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide](/img/structure/B11438709.png)
![7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11438716.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11438731.png)

![3-(3-methylphenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B11438751.png)
![4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B11438758.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide](/img/structure/B11438765.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11438768.png)
![2-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11438773.png)
![2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11438775.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B11438779.png)

